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Compound of Interest

Compound Name: 2',3'-Dihydroxyacetophenone

Cat. No.: B030278 Get Quote

Technical Support Center: The Fries
Rearrangement
Welcome to the technical support center for the Fries rearrangement. This resource is

designed for researchers, scientists, and drug development professionals to troubleshoot and

optimize the synthesis of hydroxyaryl ketones, particularly when dealing with sterically hindered

substrates.

Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it challenging with substituted

acetophenones?

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl

ketone using a Lewis or Brønsted acid catalyst.[1] The reaction involves the migration of an

acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para

positions.[1] Steric hindrance, which occurs when bulky substituent groups on the

acetophenone precursor impede the approach of the acyl group to the aromatic ring, can

significantly lower the chemical yield.[2]

Q2: My reaction with a sterically hindered substrate (e.g., a 2,6-disubstituted phenyl acetate) is

giving a very low yield. What are the first things I should check?
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Low yields with sterically hindered substrates are a common issue. Here are the primary

factors to investigate:

Anhydrous Conditions: The Lewis acids typically used (e.g., AlCl₃) are extremely sensitive to

moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that

all solvents and reagents are anhydrous.

Catalyst Choice and Stoichiometry: Traditional Lewis acids like AlCl₃ may not be optimal for

hindered substrates. Consider alternative catalysts (see Troubleshooting Guide below). Also,

ensure you are using a sufficient amount of the catalyst, as it complexes with both the

starting material and the product.[2]

Reaction Temperature: Temperature plays a critical role in the Fries rearrangement. Higher

temperatures (above 160°C) generally favor the formation of the ortho product, which might

be necessary if the para position is blocked.[3] However, excessively high temperatures can

lead to decomposition and charring.

Q3: How can I control the regioselectivity (ortho vs. para product)?

The ratio of ortho to para isomers is influenced by several factors:

Temperature: Lower temperatures (e.g., <60°C) tend to favor the para product (kinetic

control), while higher temperatures (e.g., >160°C) favor the more thermodynamically stable

ortho product.[3]

Solvent: Non-polar solvents tend to favor the formation of the ortho product. As solvent

polarity increases, the proportion of the para product also increases.

Catalyst: The choice of Lewis acid can also influence the ortho/para ratio.

Q4: Are there alternatives to the classical Lewis acid-catalyzed Fries rearrangement for

sterically hindered substrates?

Yes, several alternative methods can be more effective for bulky substrates:

Photo-Fries Rearrangement: This method uses UV light to induce the rearrangement via a

radical mechanism and does not require a catalyst.[1][4] It can be effective even with
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deactivating groups on the aromatic ring, although yields can sometimes be low in a

laboratory setting.[1]

Anionic Fries Rearrangement: This reaction involves the use of a strong base (like LDA or s-

BuLi/TMEDA) to facilitate an ortho-selective acyl migration.[5][6][7] It is particularly useful for

producing ortho-hydroxycarbonyl compounds.[6][7] For sterically hindered substrates, s-

BuLi/TMEDA at low temperatures (-90°C) has been shown to be effective.[5]

Solid Acid Catalysts: Heterogeneous catalysts like zeolites can be used. For bulky

substrates, zeolites with larger pore sizes (such as FAU-type) may be more effective.[8] Beta

zeolites have shown good performance in the rearrangement of substituted phenyl acetates

like dimethylphenyl acetates.[8][9]

Brønsted Acids: Strong acids like methanesulfonic acid (MSA), sometimes combined with

methanesulfonic anhydride to ensure anhydrous conditions, can effectively mediate the

rearrangement and are often more environmentally friendly than traditional Lewis acids.[10]

[11]
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Issue Potential Cause Recommended Solution

Low or No Conversion

1. Insufficient Catalyst Activity:

The chosen Lewis acid is not

strong enough or is being

deactivated. 2. Steric

Hindrance: The bulky nature of

the substrate is preventing the

reaction. 3. Moisture: Water is

deactivating the catalyst.

1. Switch to a stronger Lewis

acid or consider alternative

methods like the Anionic or

Photo-Fries rearrangement.

For solid catalysts like zeolites,

ensure they are properly

activated at high temperatures.

2. Increase the reaction

temperature. For zeolite

catalysts, opt for one with a

larger pore size (e.g., FAU-

type zeolites).[8] 3. Ensure all

reagents, solvents, and

glassware are rigorously dried.

Handle hygroscopic catalysts

under an inert atmosphere.

Formation of Phenol Byproduct

Cleavage of the ester bond is

competing with the

rearrangement. This can be

exacerbated by the presence

of water.

1. Ensure strictly anhydrous

conditions. 2. Run the reaction

at the lowest possible

temperature that still allows for

a reasonable reaction rate to

minimize side reactions.

Charring/Decomposition of

Starting Material

The reaction temperature is

too high, or the substrate is

sensitive to the strong Lewis

acid catalyst.

1. Reduce the reaction

temperature and increase the

reaction time. 2. Use a high-

boiling point solvent for better

temperature control. 3.

Consider a milder catalyst,

such as zinc powder or certain

metal triflates.

Poor Regioselectivity Reaction conditions are not

optimized for the desired

isomer.

1. For the ortho product, use

higher temperatures and a

non-polar solvent. 2. For the

para product, use lower
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temperatures and a more polar

solvent.

Difficulty with Product Isolation

The product forms a stable

complex with the Lewis acid

catalyst.

During workup, ensure the

reaction mixture is poured into

a mixture of ice and

concentrated acid (like HCl) to

effectively break down the

aluminum chloride complex.

Quantitative Data Summary
The following table summarizes yields for the Fries rearrangement of various substituted

phenyl acetates under different catalytic conditions. Direct comparison is challenging due to

variations in reported reaction conditions.
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Substrate
Catalyst/Me
thod

Solvent
Temperatur
e (°C)

Yield (%)
Key
Observatio
ns

Phenyl

Acetate

Methanesulfo

nic Acid

(MSA)

None 90 >90

High

conversion

and

selectivity for

the para-

isomer.[10]

Substituted

Phenyl

Benzoates

MSA /

Methanesulfo

nic Anhydride

None N/A up to 81

High yields

and

regioselectivit

y, favoring

para-isomers.

[11]

Dimethylphen

yl Acetates
Beta Zeolites Toluene 150 Moderate

Successful

rearrangeme

nt observed.

[8][9]

Trimethylphe

nyl Acetates
Beta Zeolites Toluene 150 Low

Primarily

cleavage to

the

correspondin

g phenol was

observed, not

rearrangeme

nt.[8]

Sterically

Hindered

Phenol

Carbamates

s-

BuLi/TMEDA

(Anionic

Fries)

THF -90 High

Effective for

bulky

substrates,

yielding the

ortho-amide

product.[5]
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3,5-

Trimethylphe

nyl Acetate

AlCl₃ (2.5

equiv.)
Nitromethane 50 N/A

Successful

synthesis of

2-hydroxy-

4,6-

dimethylaceto

phenone.[12]

Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed
Fries Rearrangement of a Substituted Phenyl Acetate
This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Substituted Phenyl Acetate

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Solvent (e.g., nitromethane, nitrobenzene)

Round-bottom flask with a magnetic stirrer

Reflux condenser with a drying tube

Ice bath

Crushed ice and concentrated HCl for workup

Procedure:

In a pre-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve the substituted phenyl acetate in the chosen anhydrous solvent.

Cool the mixture in an ice bath to 0-5°C.
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Slowly add anhydrous AlCl₃ in portions with vigorous stirring. An exothermic reaction may

occur; maintain the temperature below 10°C during addition.

After the addition is complete, slowly warm the reaction to the desired temperature. For para-

selectivity, a lower temperature (e.g., room temperature to 60°C) is typically used. For ortho-

selectivity, especially with hindered substrates, a higher temperature (e.g., 120-160°C) may

be required.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a

mixture of crushed ice and concentrated HCl.

Stir until the solid complex fully decomposes.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography or recrystallization.

Protocol 2: Anionic ortho-Fries Rearrangement of a
Sterically Hindered Phenol Carbamate
This method is particularly useful for achieving ortho-acylation on hindered systems.

Materials:

Sterically hindered O-aryl carbamate

s-Butyllithium (s-BuLi)

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

Anhydrous Tetrahydrofuran (THF)

Dry ice/acetone bath
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Saturated aqueous ammonium chloride solution for quenching

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the O-aryl carbamate and TMEDA

in anhydrous THF.

Cool the solution to -90°C using a suitable cooling bath.

Slowly add s-BuLi dropwise via syringe, maintaining the low temperature.

Stir the reaction mixture at -90°C for the optimized time (typically 1-2 hours).

Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature.

Extract the product with an organic solvent.

Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

Purify the resulting ortho-hydroxy amide product by chromatography.
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Caption: Troubleshooting workflow for low yields in Fries rearrangement of hindered substrates.
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Caption: Logic diagram for selecting a suitable catalyst system based on substrate and desired

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.slideshare.net/slideshow/photo-fries-rearrangement/245111310
https://www.organic-chemistry.org/abstracts/lit2/684.shtm
https://www.organic-chemistry.org/abstracts/lit2/684.shtm
https://scispace.com/papers/the-anionic-fries-rearrangement-a-convenient-route-to-ortho-4z9bega62y
https://scispace.com/papers/the-anionic-fries-rearrangement-a-convenient-route-to-ortho-4z9bega62y
https://pubmed.ncbi.nlm.nih.gov/31066387/
https://pubmed.ncbi.nlm.nih.gov/31066387/
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy00590h
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy00590h
https://pubs.rsc.org/en/content/articlehtml/2020/cy/d0cy00590h
https://www.research-collection.ethz.ch/entities/publication/bc9f2f21-d25b-403d-aa64-d7041bce4d2c
https://www.organic-chemistry.org/abstracts/literature/711.shtm
https://www.organic-chemistry.org/abstracts/literature/711.shtm
https://www.organic-chemistry.org/abstracts/lit3/748.shtm
https://www.organic-chemistry.org/abstracts/lit3/748.shtm
https://www.rsc.org/suppdata/d0/cy/d0cy00590h/d0cy00590h1.pdf
https://www.benchchem.com/product/b030278#overcoming-steric-hindrance-in-the-fries-rearrangement-of-substituted-acetophenones
https://www.benchchem.com/product/b030278#overcoming-steric-hindrance-in-the-fries-rearrangement-of-substituted-acetophenones
https://www.benchchem.com/product/b030278#overcoming-steric-hindrance-in-the-fries-rearrangement-of-substituted-acetophenones
https://www.benchchem.com/product/b030278#overcoming-steric-hindrance-in-the-fries-rearrangement-of-substituted-acetophenones
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030278?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

